molecular formula C19H22N2O2S B4053461 N-{[2-(butan-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide

N-{[2-(butan-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide

Cat. No.: B4053461
M. Wt: 342.5 g/mol
InChI Key: LRTDNACQPCLWHX-UHFFFAOYSA-N
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Description

N-{[2-(butan-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide is a useful research compound. Its molecular formula is C19H22N2O2S and its molecular weight is 342.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-{[(2-sec-butylphenyl)amino]carbonothioyl}-3-methoxybenzamide is 342.14019912 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

  • N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, a compound related to N-{[(2-sec-butylphenyl)amino]carbonothioyl}-3-methoxybenzamide, has been analyzed for its crystal structure using X-ray methods. This research helps in understanding the molecular arrangement and stability of such compounds (Yasuoka, Kasai, & Kakudo, 1969).

Molecular Structure and Intermolecular Interactions

  • The molecular structure and intermolecular interactions of compounds similar to N-{[(2-sec-butylphenyl)amino]carbonothioyl}-3-methoxybenzamide have been studied. This includes analysis through X-ray diffraction and DFT calculations, providing insights into the structural and electronic properties of such molecules (Karabulut et al., 2014).

Corrosion Inhibition Properties

  • Research on thiocarbohydrazides, structurally related to N-{[(2-sec-butylphenyl)amino]carbonothioyl}-3-methoxybenzamide, demonstrates their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid solution. This illustrates potential industrial applications in protecting metals against corrosion (Esmaeili, Neshati, & Yavari, 2015).

Antioxidant Potential

  • Certain N-arylbenzamides, akin to N-{[(2-sec-butylphenyl)amino]carbonothioyl}-3-methoxybenzamide, exhibit significant antioxidative properties. These compounds, especially those with multiple hydroxy groups, show potential as lead compounds for developing new antioxidants (Perin et al., 2018).

Antiviral Activities

  • Research on N-phenylbenzamide derivatives, related to the compound , has shown promising anti-viral activities, specifically against Enterovirus 71. This indicates potential applications in antiviral drug development (Ji et al., 2013).

Biosensing Applications

  • Modified electrodes using compounds structurally similar to N-{[(2-sec-butylphenyl)amino]carbonothioyl}-3-methoxybenzamide have been developed for electrochemical determination of biomolecules, suggesting applications in biosensor technology (Karimi-Maleh et al., 2014).

Properties

IUPAC Name

N-[(2-butan-2-ylphenyl)carbamothioyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-4-13(2)16-10-5-6-11-17(16)20-19(24)21-18(22)14-8-7-9-15(12-14)23-3/h5-13H,4H2,1-3H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTDNACQPCLWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=S)NC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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